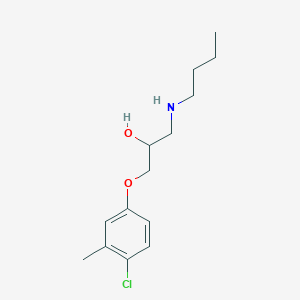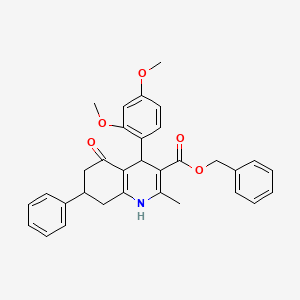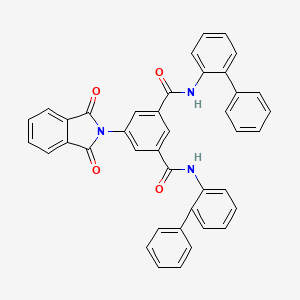
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the beta-2 adrenergic receptor, which is involved in various physiological processes.
Mécanisme D'action
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. This receptor is involved in various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bronchodilation, vasodilation, and glycogenolysis, as mentioned above. It has also been shown to inhibit lipolysis and stimulate insulin secretion. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 in lab experiments is its selectivity for the beta-2 adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Orientations Futures
There are several future directions for research involving 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551. One direction is to investigate its potential therapeutic uses, particularly in diseases such as asthma and heart failure. Another direction is to investigate its effects on other physiological processes, such as immune function and neuronal signaling. Finally, future research could focus on developing more potent and selective beta-2 adrenergic receptor antagonists based on the structure of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551.
Méthodes De Synthèse
The synthesis of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 1-(butylamino)-2-propanol in the presence of a base to form the final product.
Applications De Recherche Scientifique
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been extensively used in scientific research to study the beta-2 adrenergic receptor. It has been used to investigate the role of this receptor in various physiological processes, including respiratory function, cardiovascular function, and metabolism. It has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists in various disease states, such as asthma and heart failure.
Propriétés
IUPAC Name |
1-(butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-3-4-7-16-9-12(17)10-18-13-5-6-14(15)11(2)8-13/h5-6,8,12,16-17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULVJAIHOSFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC(=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)

![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)